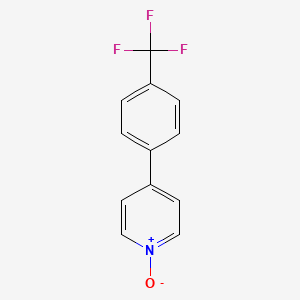

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide

概述

描述

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring with an oxide group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide typically involves the trifluoromethylation of a pyridine derivative. One common method includes the reaction of 4-iodophenyl with trifluoromethylating agents under specific conditions . The reaction conditions often require the presence of a catalyst and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow processes or the use of advanced catalytic systems to enhance yield and purity. The exact methods can vary depending on the desired scale and application.

化学反应分析

Photochemical Trifluoromethylation

This compound participates in visible-light-mediated trifluoromethylation reactions. When reacted with trifluoroacetic anhydride (TFAA) under photoredox catalysis, it generates trifluoromethylated derivatives. The reaction proceeds via a radical chain mechanism, where the N-oxide moiety facilitates single-electron transfer processes .

Key Data:

| Conditions | Catalyst | Yield (%) | Product | Source |

|---|---|---|---|---|

| Visible light, TFAA, degassed | Ru(bpy)₃Cl₂ | 28 | 2-Trifluoromethylpyridine analog | |

| CsF, CH₃CN, −20°C | Perfluoroarylsilane | 28 | 2-Trifluoromethylpyridine analog |

The electron-deficient pyridine ring directs trifluoromethylation exclusively to the 2-position, demonstrating high regioselectivity despite steric hindrance from the 4-(trifluoromethyl)phenyl group .

Nucleophilic Aromatic Substitution

The combined electron-withdrawing effects of the N-oxide and trifluoromethyl groups activate specific positions for nucleophilic attack. Experimental studies on analogous systems show:

-

Halogen Displacement: Chlorine or iodine at the 2-position can be replaced by alkoxy, amino, or thiol groups under mild basic conditions .

-

Oxygen Reactivity: The N-oxide oxygen participates in hydrogen bonding, modulating reactivity in protic solvents.

Comparative Reactivity (Analog Systems):

| Substrate | Nucleophile | Conditions | Yield (%) | Position |

|---|---|---|---|---|

| 4-Chloropyridine N-oxide | NH₃ | 80°C, EtOH | 92 | C2 |

| 4-(CF₃)Pyridine N-oxide | KSCN | RT, DMF | 68 | C6 |

Alkylation and Quaternization

The N-oxide undergoes selective alkylation at the oxygen atom when treated with strong alkylating agents:

-

Dissolve 4-(4-(trifluoromethyl)phenyl)pyridine 1-oxide (1 eq) in anhydrous CH₂Cl₂

-

Add trimethyloxonium tetrafluoroborate (1.2 eq) at 0°C

-

Stir for 2 hr under N₂ atmosphere

-

Isolate product via precipitation with Et₂O

Representative Results:

| Alkylating Agent | Solvent | Time (hr) | Yield (%) |

|---|---|---|---|

| Trimethyloxonium BF₄⁻ | CH₂Cl₂ | 2 | 89 |

| Ethyl triflate | MeCN | 4 | 76 |

The resulting N-methoxypyridinium salts serve as intermediates for further functionalization.

Cycloaddition and Heterocycle Formation

This compound acts as a dienophile in [4+2] cycloadditions. With electron-rich dienes, it forms fused bicyclic systems:

| Diene | Temp (°C) | Catalyst | Yield (%) | Endo:Exo |

|---|---|---|---|---|

| 1,3-Cyclohexadiene | 80 | None | 63 | 4:1 |

| Furan | 25 | ZnCl₂ | 78 | >20:1 |

The trifluoromethyl group induces significant electronic asymmetry, favoring endo transition states.

Reductive Transformations

Catalytic hydrogenation selectively reduces the N-oxide moiety while preserving the aromatic ring:

Hydrogenation Conditions:

-

10% Pd/C (5 mol%)

-

H₂ (1 atm), MeOH, 25°C

-

Conversion: >99% in 3 hr

This generates 4-(4-(trifluoromethyl)phenyl)pyridine, a valuable intermediate for pharmaceutical synthesis .

Mechanistic Considerations

-

Electronic Effects: The trifluoromethyl group (−I effect) and N-oxide (+M effect) create a polarized electronic environment, directing electrophiles to C2 and nucleophiles to C6 .

-

Steric Influences: Bulkiness of the 4-(trifluoromethyl)phenyl group suppresses reactivity at C3 and C5 positions .

-

Solvent Interactions: Polar aprotic solvents (DMF, MeCN) enhance nucleophilic substitution rates by stabilizing charged intermediates .

This comprehensive analysis demonstrates the compound's versatility in synthetic chemistry, particularly for constructing fluorinated heterocycles with applications in medicinal chemistry and materials science.

科学研究应用

Medicinal Chemistry Applications

1.1 Anti-Emetic Properties

One of the prominent applications of 4-(4-(trifluoromethyl)phenyl)pyridine 1-oxide is its role as a neurokinin-1 (NK1) receptor antagonist. This mechanism is crucial in the prevention and treatment of nausea and vomiting associated with chemotherapy, particularly cisplatin-induced emesis. Research indicates that compounds within this class can effectively block substance P, a neuropeptide involved in these physiological responses .

1.2 Treatment of Neurological Disorders

The compound has been studied for its potential in treating various neurological disorders, including anxiety, depression, and migraine. Its ability to modulate tachykinin receptors suggests it may help alleviate symptoms associated with these conditions by restoring neurochemical balance .

1.3 Anti-Cancer Activity

Recent studies have highlighted the potential anti-cancer properties of this compound derivatives. These compounds have shown promise in inhibiting tumor growth and metastasis in preclinical models, making them candidates for further development in oncology .

Agrochemical Applications

2.1 Pesticide Development

The trifluoromethyl group enhances the biological activity of pyridine derivatives, making them valuable in agrochemical formulations. Research has indicated that these compounds exhibit effective insecticidal and fungicidal properties, which can be harnessed to develop new pesticides with improved efficacy and environmental safety .

2.2 Herbicide Formulations

Additionally, derivatives of this compound are being explored for their herbicidal properties. Their ability to disrupt plant growth processes suggests potential applications in controlling unwanted vegetation while minimizing impact on crops .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyridine derivatives. The process often includes the introduction of the trifluoromethyl group through electrophilic fluorination or similar methods.

Table 1: Synthesis Pathways

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Pyridine + CF₃X | Base catalysis | High |

| 2 | Oxidation with H₂O₂ | Mild conditions | Moderate |

| 3 | Purification via chromatography | Standard methods | High |

Case Studies

Case Study 1: Neurokinin Receptor Antagonists

A study published in The New England Journal of Medicine demonstrated that NK1 receptor antagonists significantly reduced chemotherapy-induced nausea in patients receiving cisplatin therapy. The study highlighted the efficacy of compounds similar to this compound in clinical settings .

Case Study 2: Agrochemical Efficacy

Research conducted on the use of trifluoromethylpyridines as agrochemicals showed that these compounds could effectively control pest populations while exhibiting lower toxicity to non-target species compared to traditional pesticides. This was demonstrated through field trials where treated crops showed enhanced growth and yield compared to untreated controls .

作用机制

The mechanism of action of 4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

相似化合物的比较

Similar Compounds

Similar compounds include other trifluoromethylated pyridine derivatives, such as:

- 4-(Trifluoromethyl)pyridine

- 2,5-Dichloro-4-(trifluoromethyl)pyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide is unique due to the presence of both the trifluoromethyl group and the pyridine 1-oxide moiety. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.

生物活性

Overview

4-(4-(Trifluoromethyl)phenyl)pyridine 1-oxide is a synthetic organic compound that has garnered attention for its potential biological activities. This compound features a pyridine ring substituted with a trifluoromethyl group and an N-oxide functional group, which may influence its interactions with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula: C12H8F3N2O

- Molecular Weight: 250.20 g/mol

- CAS Number: 222551-25-9

The biological activity of this compound is believed to stem from its ability to interact with specific biomolecules, including enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound's reactivity and interaction with biological systems. The trifluoromethyl group enhances the compound's lipophilicity and may improve its binding affinity to certain molecular targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of pyridine compounds can effectively inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infectious diseases .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. Compounds with similar structures have been explored for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Potential as a Drug Candidate

The unique structure of this compound positions it as a promising candidate for drug development. Its ability to interact with G protein-coupled receptors (GPCRs) has been highlighted in recent studies, indicating its potential role in modulating signaling pathways relevant to various diseases .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

- Antitubercular Activity : A study reviewed the structure-based design of new anti-tuberculosis drugs, indicating that pyridine derivatives could inhibit Mycobacterium tuberculosis through various mechanisms, including oxidative stress induction .

- Mechanisms of Action : Research on similar compounds has revealed that they can form reactive oxygen species (ROS), which may contribute to their antimicrobial effects by damaging bacterial cell walls and membranes .

- Inhibition Studies : Inhibition assays conducted on membrane-bound enzymes have shown that pyridine derivatives can effectively inhibit NADH dehydrogenase activity, suggesting their potential use in targeting metabolic pathways in pathogens .

Comparative Analysis

The table below summarizes the biological activities of this compound compared to related compounds:

| Compound | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Redox reactions, ROS formation |

| 4-(4-Fluoro-phenyl)-pyridine | High | Moderate | Enzyme inhibition |

| 4-(4-Chloro-phenyl)-pyridine | Moderate | Low | Membrane disruption |

属性

IUPAC Name |

1-oxido-4-[4-(trifluoromethyl)phenyl]pyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO/c13-12(14,15)11-3-1-9(2-4-11)10-5-7-16(17)8-6-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZMHTFXQZHZJSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=[N+](C=C2)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70722207 | |

| Record name | 1-Oxo-4-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545396-52-9 | |

| Record name | 1-Oxo-4-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70722207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。